Benzylarginine ethyl ester

Description

Properties

CAS No. |

31932-83-9 |

|---|---|

Molecular Formula |

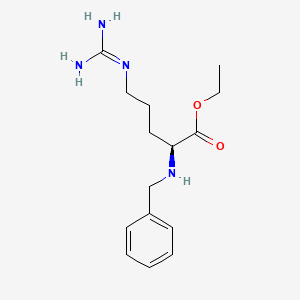

C15H24N4O2 |

Molecular Weight |

292.38 g/mol |

IUPAC Name |

ethyl (2S)-2-(benzylamino)-5-(diaminomethylideneamino)pentanoate |

InChI |

InChI=1S/C15H24N4O2/c1-2-21-14(20)13(9-6-10-18-15(16)17)19-11-12-7-4-3-5-8-12/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H4,16,17,18)/t13-/m0/s1 |

InChI Key |

TWFOCWXYZXHJSL-ZDUSSCGKSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN=C(N)N)NCC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylarginine ethyl ester can be synthesized through the esterification of N-α-Benzoyl-L-arginine with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzylarginine ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-α-Benzoyl-L-arginine and ethanol.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Substitution: The benzoyl group can be substituted under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.

Basic Hydrolysis: Involves the use of a strong base like sodium hydroxide, resulting in the formation of a carboxylate salt and ethanol.

Major Products Formed

Hydrolysis Products: N-α-Benzoyl-L-arginine and ethanol.

Substitution Products: Various benzoyl derivatives depending on the substituent introduced.

Scientific Research Applications

Benzylarginine ethyl ester is widely used in scientific research, particularly in the following areas:

Enzymatic Assays: It serves as a substrate for trypsin and other proteases, allowing researchers to measure enzyme activity.

Biochemical Studies: Used to study the kinetics and mechanisms of enzyme-catalyzed reactions.

Pharmaceutical Research: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industrial Applications: Utilized in the production of various biochemical reagents and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of benzylarginine ethyl ester involves its interaction with proteases such as trypsin. The compound acts as a substrate, binding to the active site of the enzyme. The enzyme catalyzes the hydrolysis of the ester bond, resulting in the formation of N-α-Benzoyl-L-arginine and ethanol. This reaction is often used to measure the activity of proteases in various biological samples .

Comparison with Similar Compounds

Structural Analogs: Arginine Derivatives

Key Observations :

- BAE vs. BAEE: While both are arginine ethyl esters, BAE has a benzyl group on the alpha-amino group, whereas BAEE (a more common trypsin substrate) features a benzoyl group on the same position. This structural difference alters their enzyme specificity: BAE is tailored for ester proteinases, while BAEE is optimized for trypsin-like proteases .

- Solubility : BAEE’s hydrochloride salt enhances water solubility, making it suitable for aqueous assays, whereas BAE’s benzyl group may favor organic solvent compatibility .

Functional Analogs: Ethyl Esters in Biochemistry

Functional Comparisons :

- Enzymatic Utility : BAE and naproxen ethyl ester both serve as substrates in enzyme assays but target different enzymes—proteases vs. lipases or esterases .

- Industrial Relevance: Ethyl octanoate, a flavor compound, is biosynthesized by yeast during fermentation, contrasting with BAE’s synthetic production for controlled biochemical studies .

Pharmaceutical and Industrial Ethyl Esters

Notable Differences:

- Therapeutic Use : Pharmaceutical esters like quinapril ethyl ester are prodrugs designed for improved bioavailability, whereas BAE is strictly a research tool .

- Synthesis: BAE is synthesized via chemical modification of arginine, while industrial esters (e.g., ethyl octanoate) are often produced via enzymatic or fermentative routes .

Biological Activity

Benzylarginine ethyl ester (BAEE) is a synthetic derivative of the amino acid arginine, notable for its potential biological activities, particularly in the context of pharmacology and biochemistry. This article explores the biological activity of BAEE, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₁₅H₂₄N₄O₂

- Molecular Weight : 284.37 g/mol

- CAS Number : 1111177-30-0

- Structure : BAEE consists of an arginine backbone with a benzyl group and an ethyl ester modification, enhancing its lipophilicity and bioavailability.

This compound exhibits several biological activities primarily attributed to its interactions with various cellular pathways:

- Nitric Oxide Synthase Inhibition : BAEE has been shown to inhibit nitric oxide synthase (NOS), leading to decreased production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including vasodilation and immune response.

- Anti-inflammatory Effects : Research indicates that BAEE may modulate inflammatory responses. It has been observed to reduce the expression of pro-inflammatory cytokines and mediators in various cell models, suggesting its potential as an anti-inflammatory agent.

In Vitro Studies

- Cell Viability and Toxicity :

- Inflammatory Marker Production :

- Protein Expression Analysis :

Mechanistic Insights

The anti-inflammatory mechanism of BAEE involves modulation of MAPK signaling pathways. Specifically, it inhibits the phosphorylation of ERK, p38, and JNK MAPKs in a time-dependent manner following LPS stimulation . Additionally, BAEE prevents the nuclear translocation of NF-kB, a transcription factor that regulates inflammatory gene expression .

Clinical Implications

In clinical settings, the potential application of BAEE as a therapeutic agent for conditions characterized by excessive inflammation or oxidative stress is being investigated. Its ability to modulate NO production positions it as a candidate for treating cardiovascular diseases and inflammatory disorders.

Comparative Table of Biological Activities

Q & A

Q. What are the standard laboratory protocols for synthesizing Benzylarginine ethyl ester, and how can reproducibility be ensured?

this compound is synthesized via esterification, typically involving the reaction of benzylarginine with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. Detailed protocols should specify molar ratios, reaction time, temperature, and purification steps (e.g., liquid-liquid extraction, rotary evaporation). For reproducibility, follow guidelines from experimental sections in peer-reviewed journals, which emphasize documenting catalyst concentration, solvent purity, and spectral validation (e.g., IR, NMR) to confirm ester formation .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they validated?

Key techniques include:

- FT-IR spectroscopy : Validate ester bond formation via C=O stretching (1720–1740 cm⁻¹) and C-O stretching (1150–1250 cm⁻¹) peaks, referencing NIST spectral databases .

- HPLC-MS : Quantify purity using reverse-phase chromatography with UV detection (λ = 210–220 nm) and mass confirmation of the molecular ion peak .

- NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) . Cross-validate results with certified reference materials or published spectra.

Q. What factors influence the stability of this compound during storage, and how can degradation be minimized?

Stability is affected by:

- Temperature : Store at –20°C to slow hydrolysis.

- pH : Neutral to slightly acidic conditions reduce ester bond cleavage.

- Light : Use amber vials to prevent photodegradation. Monitor degradation via periodic HPLC analysis and compare against freshly synthesized batches .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of this compound?

Use a central composite design (CCD) to evaluate variables like temperature (40–80°C), ethanol-to-substrate ratio (3:1–10:1), and catalyst concentration (1–5% w/w). Analyze yield data using ANOVA to identify significant factors and generate a predictive model. For example, a study on ethyl ester synthesis achieved 95% yield by optimizing residence time (2.5 hr) and temperature (65°C) .

Q. How do researchers resolve contradictions between precursor availability and enzyme activity in ethyl ester biosynthesis?

Conflicting data may arise from differences in experimental models (e.g., in vitro vs. in vivo systems). To address this:

- Perform kinetic assays to measure substrate affinity (Km) and enzyme activity (Vmax) under varying precursor concentrations.

- Use gene expression analysis (e.g., qPCR for EEB1 or EHT1 homologs) to determine if enzyme levels correlate with ester production. A study on yeast ethyl esters found precursor availability, not enzyme activity, was the limiting factor when fatty acids were supplemented .

Q. What advanced spectroscopic methods are employed for structural elucidation of this compound derivatives?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.

- Temperature-dependent UV-Vis spectroscopy : Monitor conformational changes (e.g., aromatic stacking) by analyzing absorbance shifts at 250–280 nm across 0–100°C .

- X-ray crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement, though this requires high-purity crystals .

Methodological Considerations

- Experimental Design : Use factorial designs to evaluate interactions between variables (e.g., pH × temperature) and reduce trial runs .

- Data Validation : Include internal standards (e.g., deuterated analogs) in HPLC-MS to correct for matrix effects .

- Reproducibility : Adhere to Beilstein Journal guidelines for documenting synthetic procedures, including exact equipment specifications (brand, model) and statistical validation of replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.